molecular formula C23H23ClN4O3 B2931008 N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methoxybenzamide CAS No. 1319148-08-7

N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methoxybenzamide

Cat. No. B2931008
CAS RN: 1319148-08-7
M. Wt: 438.91
InChI Key: ZOKQXJLVHRDDPU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, a benzamide group, and a methoxy group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes that involve the formation of the various rings and functional groups . For example, a pyrazole ring might be formed through a condensation reaction, while a piperidine ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the benzamide and methoxy groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the pyrazole ring might be susceptible to electrophilic substitution reactions, while the amide group in the benzamide portion of the molecule could potentially undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and polar functional groups could affect its solubility, melting point, and other physical properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were being investigated as a potential drug, its mechanism of action would depend on its interactions with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity .

Future Directions

Future research on this compound could involve further investigations into its synthesis, characterization, and potential applications. For example, it could be tested for various biological activities to assess its potential as a drug candidate .

properties

IUPAC Name

N-[1-[3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-31-21-8-3-2-7-18(21)22(29)25-17-9-11-28(12-10-17)23(30)20-14-19(26-27-20)15-5-4-6-16(24)13-15/h2-8,13-14,17H,9-12H2,1H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKQXJLVHRDDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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